molecular formula C11H17NO2S B8439909 Ethyl 2-cyclopentyl-4,5-dihydrothiazole-4-carboxylate

Ethyl 2-cyclopentyl-4,5-dihydrothiazole-4-carboxylate

Cat. No. B8439909
M. Wt: 227.33 g/mol
InChI Key: LMKDISOXYQCEEG-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Tosic acid monohydrate (0.78 g) was added to a solution of ethyl 2-(cyclopentanecarboxamido)-3-mercaptopropanoate (example 59, step a) (5 g) in toluene (40 mL). The resulting mixture was heated at reflux under Dean and Stark conditions for 6 h. The reaction was allowed to cool, then the toluene solution was washed with saturated sodium bicarbonate solution (20 mL) and the solvent evaporated. The residue was azeotroped with toluene. The resulting white solid was purified by silica gel chromatography eluting with 9:1 isohexane:ethyl acetate. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 3.2 g.
[Compound]
Name
Tosic acid monohydrate
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
ethyl 2-(cyclopentanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([NH:8][CH:9]([CH2:15][SH:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1>C1(C)C=CC=CC=1>[CH:1]1([C:6]2[S:16][CH2:15][CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Tosic acid monohydrate
Quantity
0.78 g
Type
reactant
Smiles
Name
ethyl 2-(cyclopentanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(=O)NC(C(=O)OCC)CS
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean and Stark conditions for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the toluene solution was washed with saturated sodium bicarbonate solution (20 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The resulting white solid was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 9:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1SCC(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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